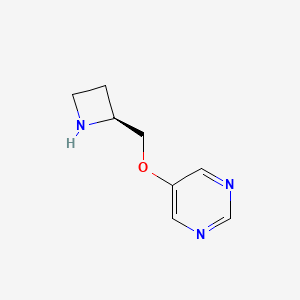![molecular formula C7H9N5 B11916375 1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine CAS No. 930300-12-2](/img/structure/B11916375.png)
1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-Metil-1H,1'H-[4,4'-bipirazol]-5-amina es un compuesto heterocíclico que pertenece a la clase de los bipirazoles. Este compuesto se caracteriza por la presencia de dos anillos de pirazol unidos por un solo enlace, con un grupo metil unido a uno de los átomos de nitrógeno y un grupo amino en la posición 5.
Métodos De Preparación
La síntesis de 1'-Metil-1H,1'H-[4,4'-bipirazol]-5-amina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación de los anillos de pirazol. Los materiales de partida comunes incluyen derivados de hidracina y 1,3-dicetonas.
Ciclización: Los derivados de hidracina sufren ciclización con 1,3-dicetonas para formar los anillos de pirazol.
Acoplamiento: Los dos anillos de pirazol se acoplan luego usando un reactivo de acoplamiento adecuado, como un catalizador metálico.
Metilación: El átomo de nitrógeno de uno de los anillos de pirazol se metila usando un agente metilante como yoduro de metilo.
Aminación: Finalmente, el grupo amino se introduce en la posición 5 a través de una reacción de sustitución nucleofílica.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para la síntesis a gran escala.
Análisis De Reacciones Químicas
1'-Metil-1H,1'H-[4,4'-bipirazol]-5-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo amino puede ser reemplazado por otros grupos funcionales utilizando reactivos apropiados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento cruzado de Suzuki-Miyaura, para formar estructuras más complejas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, etanol, diclorometano), catalizadores (por ejemplo, paladio, cobre) y temperaturas y presiones variables según la reacción específica.
Aplicaciones Científicas De Investigación
1'-Metil-1H,1'H-[4,4'-bipirazol]-5-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Se está investigando por su potencial como farmacóforo en el diseño de fármacos, particularmente por sus propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de nuevos materiales, como semiconductores orgánicos y diodos emisores de luz (LED).
Química de coordinación: Sirve como ligando en la formación de complejos de coordinación con metales de transición, que se estudian por sus propiedades catalíticas y electrónicas.
Estudios biológicos: El compuesto se explora por sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos, para comprender su mecanismo de acción y sus posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de 1'-Metil-1H,1'H-[4,4'-bipirazol]-5-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a una reducción de la inflamación. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
1'-Metil-1H,1'H-[4,4'-bipirazol]-5-amina se puede comparar con otros compuestos similares, como:
4,4'-Dinitro-1H,1'H-[3,3'-bipirazol]-5,5'-diamina: Este compuesto tiene grupos nitro en lugar de un grupo metil y un grupo amino, lo que lleva a diferentes propiedades químicas y aplicaciones.
1,1-Diamino-3,3',5,5'-tetranitro-4,4'-bipirazol:
1-Metil-1H-pirazol-4-ácido borónico éster de pinacol: Este derivado se utiliza en reacciones de acoplamiento cruzado y tiene aplicaciones en síntesis orgánica.
Propiedades
Número CAS |
930300-12-2 |
|---|---|
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
4-(1-methylpyrazol-4-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C7H9N5/c1-12-4-5(2-10-12)6-3-9-11-7(6)8/h2-4H,1H3,(H3,8,9,11) |
Clave InChI |
VPJIDHLGGJAEOZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=C(NN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)

![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)







![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
